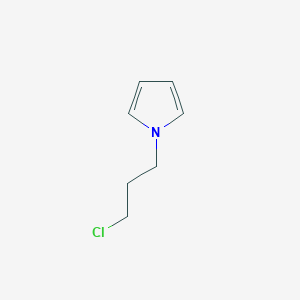
1-(3-chloropropyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3-chloropropyl)-1H-pyrrole” would be a pyrrole molecule with a 3-chloropropyl group attached to one of its carbon atoms. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. The 3-chloropropyl group is a three-carbon chain with a chlorine atom attached .
Molecular Structure Analysis
The molecular structure of “1-(3-chloropropyl)-1H-pyrrole” would consist of a pyrrole ring with a 3-chloropropyl group attached to one of its carbon atoms. The exact structure would depend on the position of the 3-chloropropyl group on the pyrrole ring .
Chemical Reactions Analysis
The chemical reactions of “1-(3-chloropropyl)-1H-pyrrole” would likely involve the reactivity of the pyrrole ring and the 3-chloropropyl group. Pyrrole is known to undergo electrophilic substitution reactions, while the chlorine atom in the 3-chloropropyl group could be displaced in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-chloropropyl)-1H-pyrrole” would depend on its molecular structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis and Structural Characterization : A study on the synthesis and characterization of a pyrrole derivative, similar to 1-(3-chloropropyl)-1H-pyrrole, demonstrates the use of spectroscopic techniques like NMR and FT-IR, along with X-ray diffraction for structural analysis. This process exemplifies the approach to studying pyrrole derivatives (Louroubi et al., 2019).
Electrochemical and Material Properties
- Electrochemical Synthesis and Properties : Another study explores the electrochemical synthesis of a N-linked polybispyrroles compound based on a derivative of 1-(3-chloropropyl)-1H-pyrrole, focusing on its electrochromic and ion receptor properties. This indicates potential applications in materials science, particularly in electronic and sensory devices (Mert et al., 2013).
Fluorescence and Polymers
- Luminescent Polymers : The study of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, which are related to the 1-(3-chloropropyl)-1H-pyrrole structure, reveals their solubility in organic solvents and strong fluorescence. These characteristics are significant for applications in optoelectronics and material science (Zhang & Tieke, 2008).
Reactivity and Molecular Studies
- Molecular Reactivity : Research on a compound structurally similar to 1-(3-chloropropyl)-1H-pyrrole focuses on its reactivity and molecular properties using DFT calculations and molecular dynamics simulations. This provides insights into the chemical behavior of such compounds, which can inform various chemical synthesis processes (Murthy et al., 2017).
Corrosion Inhibition
- Corrosion Inhibition : A study on a pyrrole derivative reveals its potential as a corrosion inhibitor for steel surfaces. This suggests that similar compounds, like 1-(3-chloropropyl)-1H-pyrrole, could be explored for protective applications in industrial contexts (Tiwari et al., 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3-chloropropyl)pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNLJZUMBKLGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloropropyl)-1H-pyrrole | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2900264.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2900265.png)
![2,4-Dimethyl-6-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2900267.png)
![2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl morpholine-4-carboxylate](/img/structure/B2900268.png)
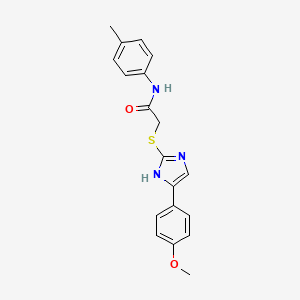
![4-[3-(5-Methyloxolan-2-YL)propanoyl]morpholine-3-carbonitrile](/img/structure/B2900276.png)
![N-[(3-Chloro-4-fluorophenyl)methyl]-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2900278.png)
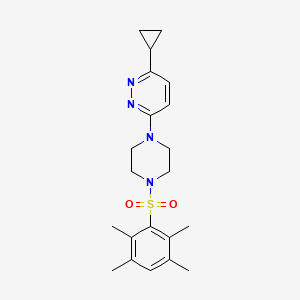
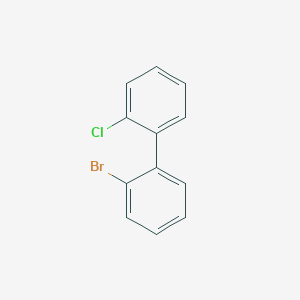
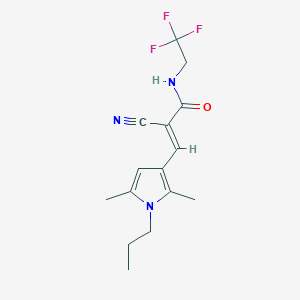
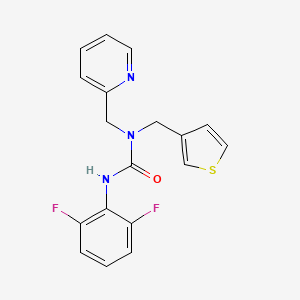
![2-Chloro-1-(4-thiophen-2-yl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B2900285.png)
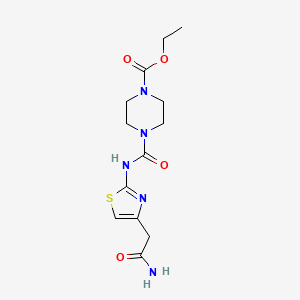
![3-ethyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2900287.png)